Dichlorobis[2-(DI-T-butylphosphino)ethylamine]ruthenium(II)
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Overview
Description
Dichlorobis[2-(DI-T-butylphosphino)ethylamine]ruthenium(II) is a coordination compound that features ruthenium as the central metal atom. This compound is known for its catalytic properties and is widely used in various chemical reactions, particularly in the field of homogeneous catalysis. The presence of the DI-T-butylphosphino and ethylamine ligands provides stability and enhances the reactivity of the ruthenium center.
Mechanism of Action
Target of Action
Dichlorobis[2-(di-t-butylphosphino)ethylamine]ruthenium(II) is primarily used as a catalyst in various chemical reactions . The primary targets of this compound are the reactants in these reactions. The compound facilitates the transformation of these reactants into desired products.
Mode of Action
As a catalyst, Dichlorobis[2-(di-t-butylphosphino)ethylamine]ruthenium(II) works by lowering the activation energy of the reaction and accelerating the rate of the reaction . It interacts with the reactants, forming intermediate complexes that can easily transform into the products. After the reaction, the catalyst is released unchanged, ready to participate in subsequent reactions.
Biochemical Pathways
The specific biochemical pathways affected by Dichlorobis[2-(di-t-butylphosphino)ethylamine]ruthenium(II) depend on the nature of the reaction it catalyzes. For instance, it can be involved in the synthesis of long chain linear fatty acid esters, preparation of ruthenium borohydride complexes for use in hydrogenation reactions, dehydrogenation of ammonia boranes, chemoselective reduction of carboxylic esters, and synthesis of ruthenium beta-aminophosphine hydrido/chloro complexes . Each of these reactions represents a different biochemical pathway, with unique downstream effects.
Result of Action
The result of the action of Dichlorobis[2-(di-t-butylphosphino)ethylamine]ruthenium(II) is the facilitation of chemical reactions, leading to the efficient production of desired products . On a molecular level, it enables the transformation of reactants into products by forming and breaking bonds. On a cellular level, if used in biological systems, it could potentially influence cellular processes by altering the concentrations of certain molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dichlorobis[2-(DI-T-butylphosphino)ethylamine]ruthenium(II) typically involves the reaction of ruthenium trichloride with 2-(DI-T-butylphosphino)ethylamine in the presence of a suitable solvent. The reaction is carried out under an inert atmosphere to prevent oxidation. The general reaction can be represented as follows:
RuCl3+2(DI-T-butylphosphino)ethylamine→Dichlorobis[2-(DI-T-butylphosphino)ethylamine]ruthenium(II)
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the desired product.
Types of Reactions:
Oxidation: Dichlorobis[2-(DI-T-butylphosphino)ethylamine]ruthenium(II) can undergo oxidation reactions where the ruthenium center is oxidized to a higher oxidation state.
Reduction: The compound can also participate in reduction reactions, where the ruthenium center is reduced to a lower oxidation state.
Substitution: Ligand substitution reactions are common, where one or more ligands in the coordination sphere are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are frequently used.
Substitution: Ligand exchange can be facilitated by using excess ligands or by changing the solvent environment.
Major Products: The major products formed depend on the type of reaction. For example, oxidation may yield higher oxidation state ruthenium complexes, while reduction may produce lower oxidation state complexes. Substitution reactions result in new coordination compounds with different ligands.
Scientific Research Applications
Dichlorobis[2-(DI-T-butylphosphino)ethylamine]ruthenium(II) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic transformations, including hydrogenation, hydroformylation, and cross-coupling reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA and proteins.
Industry: It is employed in industrial processes that require efficient and selective catalysis.
Comparison with Similar Compounds
- Dichlorotriphenylphosphine [2-(diphenylphosphino)-N-(2-pyridinylmethyl)ethanamine]ruthenium(II)
- Dichlorobis(di-tert-butylphenylphosphine)palladium(II)
- Chloro(cyclopentadienyl)[bis(diphenylphosphino)methane]ruthenium(II)
Comparison: Dichlorobis[2-(DI-T-butylphosphino)ethylamine]ruthenium(II) is unique due to the presence of DI-T-butylphosphino and ethylamine ligands, which provide distinct steric and electronic properties. This uniqueness enhances its catalytic efficiency and selectivity compared to similar compounds. For instance, the bulkiness of the DI-T-butylphosphino ligand can prevent unwanted side reactions, making it a more selective catalyst.
Properties
IUPAC Name |
2-ditert-butylphosphanylethanamine;dichlororuthenium |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C10H24NP.2ClH.Ru/c2*1-9(2,3)12(8-7-11)10(4,5)6;;;/h2*7-8,11H2,1-6H3;2*1H;/q;;;;+2/p-2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUALRLYVUZSWKT-UHFFFAOYSA-L |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(CCN)C(C)(C)C.CC(C)(C)P(CCN)C(C)(C)C.Cl[Ru]Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H48Cl2N2P2Ru |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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